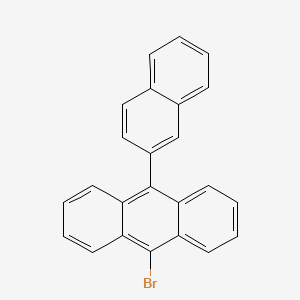
3-Bromo-5-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluorophenylboronic acid is an organic compound with the molecular formula C6H5BBrFO2. It belongs to the class of arylboronic acids, which are valuable building blocks in organic synthesis due to their ability to participate in various coupling reactions . This compound is particularly notable for its dual functionalities: the bromine (Br) and fluorine (F) atoms, which can participate in diverse chemical reactions, and the boronic acid group (B(OH)2), which allows it to couple with other molecules to form complex organic structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorophenylboronic acid can be synthesized through the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles . This method involves the use of strong bases such as n-butyllithium to deprotonate the dihalophenyl dioxazaborocines, forming a reactive intermediate that can then react with various electrophiles to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale lithiation reactions followed by electrophilic substitution. The process is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluorophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with compatible organic partners containing suitable leaving groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).
Major Products Formed
Aplicaciones Científicas De Investigación
3-Bromo-5-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: The unique properties of the bromo and fluoro groups can be exploited to design materials with specific electronic, optical, or other desired characteristics.
Biological Research: It has been employed in the synthesis of novel pyrazole derivatives exhibiting potential anti-inflammatory activity.
Bioimaging: Researchers have utilized this compound to create fluorescent probes for selective bioimaging applications.
Mecanismo De Acción
3-Bromo-5-fluorophenylboronic acid itself does not have a direct biological mechanism of action. Instead, it serves as a chemical building block for the synthesis of other molecules that may have biological activity. The boronic acid group allows it to couple with other molecules, forming complex structures that can interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-2-fluorophenylboronic acid
- 4-Bromo-5-fluorophenylboronic acid
Uniqueness
3-Bromo-5-fluorophenylboronic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which allows for selective reactions and the formation of specific products . This positional isomerism can lead to differences in reactivity and the types of products formed compared to other similar compounds .
Propiedades
IUPAC Name |
(3-bromo-5-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKKALLRVWTDOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584490 |
Source


|
| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-37-9 |
Source


|
| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














